benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a 2-fluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of benzylamine with a suitable pyrazole derivative. One common method involves the alkylation of benzylamine with 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The benzyl group or the fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides, amines, or thiols, and are typically carried out in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in the formation of various substituted pyrazole compounds.
Scientific Research Applications
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine: This compound is structurally similar but differs in the position of the substitution on the pyrazole ring.
Benzyl{[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}amine: Similar structure with a chloroethyl group instead of a fluoroethyl group.
Benzyl{[1-(2-methylethyl)-1H-pyrazol-3-yl]methyl}amine: Similar structure with a methylethyl group instead of a fluoroethyl group.
Uniqueness
The uniqueness of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c14-7-9-17-8-6-13(16-17)11-15-10-12-4-2-1-3-5-12;/h1-6,8,15H,7,9-11H2;1H |
InChI Key |
QAPYUMJKSVNKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.